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Compound of Interest

Compound Name: 8-Bromo-2-methoxyquinoline

Cat. No.: B179713 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a complete, experimentally determined crystal

structure for 8-Bromo-2-methoxyquinoline has not been publicly deposited. This guide will

therefore utilize the detailed crystallographic data of the closely related compound, 8-Bromo-2-

methylquinoline, as a proxy to illustrate the principles of structural analysis and data

presentation. Methodologies for synthesis and potential biological contexts are derived from

literature on closely related quinoline derivatives.

Introduction
Quinolines are a class of heterocyclic aromatic compounds that form the structural backbone of

many synthetic and natural products, exhibiting a wide range of biological activities. The

targeted functionalization of the quinoline scaffold, through substitutions such as bromination

and methoxylation, is a key strategy in medicinal chemistry to modulate pharmacokinetic and

pharmacodynamic properties. 8-Bromo-2-methoxyquinoline is a member of this family,

holding potential as an intermediate in the synthesis of novel therapeutic agents.

Understanding the precise three-dimensional arrangement of atoms in the solid state is

fundamental to structure-based drug design, materials science, and chemical reactivity studies.

Single-crystal X-ray diffraction provides definitive information on molecular geometry, packing,

and intermolecular interactions. This guide provides a technical overview of the crystallographic

parameters, experimental protocols for synthesis and crystallization, and the potential

biological relevance of substituted quinolines.
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Crystal Structure Analysis (Proxy Data)
The following data pertains to the crystal structure of 8-Bromo-2-methylquinoline (C₁₀H₈BrN),

which serves as an illustrative proxy for 8-Bromo-2-methoxyquinoline. The substitution of a

methyl group for a methoxy group is expected to have a minor impact on the core quinoline

planarity but may influence crystal packing due to different steric and electronic profiles.

The crystal structure reveals that the quinoline ring system is nearly planar.[1] Molecules in the

crystal lattice are stabilized by π-π stacking interactions, with a centroid-centroid distance of

3.76 Å between the benzene and pyridine rings of adjacent molecules.[1] No classical

hydrogen bonds are observed in the structure.[1]

Crystallographic Data
This table summarizes the key crystallographic data collection and refinement parameters for

8-Bromo-2-methylquinoline.[1]
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Parameter Value

Chemical Formula C₁₀H₈BrN

Formula Weight 222.08 g/mol

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 5.0440 (17) Å

b 13.467 (4) Å

c 13.391 (4) Å

α 90°

β 97.678 (4)°

γ 90°

Volume (V) 901.4 (5) Å³

Z (Molecules per unit cell) 4

Data Collection

Diffractometer Bruker SMART APEX CCD

Radiation Mo Kα (λ = 0.71073 Å)

Temperature 291 K

Measured Reflections 4668

Independent Reflections 1765

R_int 0.156

Refinement

Refinement method Full-matrix least-squares on F²

R[F² > 2σ(F²)] (R1) 0.071
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wR(F²) (all data) 0.195

Goodness-of-fit (S) 1.01

Experimental Protocols
This section outlines detailed methodologies for the synthesis and crystallization of substituted

quinolines, adapted from established procedures.

Synthesis of 8-Bromo-Substituted Quinolines
The synthesis of the proxy compound, 8-bromo-2-methylquinoline, is achieved via a modified

Doebner-von Miller reaction.[1]

Reaction Setup: A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl

(50 ml) is heated to reflux in a suitable reaction vessel equipped with a condenser and

magnetic stirrer.[1]

Reagent Addition: A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01

mol) is added dropwise to the refluxing solution over a period of 1 hour with continuous

stirring.[1]

Reaction Progression: The mixture is stirred at 373 K (100 °C) for an additional 2.5 hours.[1]

Catalyst Addition: An equimolar amount of anhydrous zinc chloride (ZnCl₂) is added, and the

mixture is stirred vigorously for 30 minutes.[1]

Work-up: The reaction mixture is cooled in an ice bath. The resulting crude brown solid is

collected by filtration and washed with 2-propanol.[1] The solid is then dissolved in water and

neutralized to a pH of 8 with a concentrated ammonia solution (NH₃·H₂O).[1]

Purification: The neutralized solution is cooled, and the precipitated product is collected by

filtration, washed with cold water, and air-dried to yield the final product.[1]
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Synthesis Workflow

1. Reflux
2-bromoaniline,
boric acid, HCl

2. Add Crotonaldehyde
& 2-bromonitrobenzene

1 hr
3. Stir at 100°C

(2.5 hours) 4. Add ZnCl₂ Catalyst
0.5 hr

5. Cool & Filter
(Crude Solid)

6. Dissolve & Neutralize
(pH 8 with NH₃·H₂O)

7. Isolate & Dry
(Final Product)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 8-Bromo-2-methylquinoline.

Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction are typically grown from a saturated

solution using slow evaporation.

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable

solvent (e.g., ethanol) with gentle heating to ensure complete dissolution.

Slow Evaporation: The saturated solution is loosely covered to allow for the slow evaporation

of the solvent at room temperature.[1] This process should be undisturbed to promote the

formation of large, well-ordered crystals.

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from

the mother liquor and mounted for X-ray diffraction analysis.

Potential Biological Signaling Pathways
While the specific biological activity of 8-Bromo-2-methoxyquinoline is not extensively

documented, other methoxy-substituted quinoline derivatives have been investigated for their

potential as antitumor agents.[2][3] One of the key signaling pathways implicated in cancer cell

proliferation and survival that is often targeted by quinoline-based compounds is the

PI3K/AKT/mTOR pathway.[2][3] Inhibition of this pathway can lead to cell cycle arrest and

apoptosis.[3]

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling

cascade, a common target for quinoline derivatives in cancer research.
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Caption: PI3K/AKT/mTOR pathway, a target for some anticancer quinoline derivatives.
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This technical guide has outlined the core structural features, experimental procedures, and

potential biological context for 8-Bromo-2-methoxyquinoline. While a definitive crystal

structure remains to be determined, the analysis of the closely related 8-Bromo-2-

methylquinoline provides a robust framework for understanding the molecular geometry and

packing of this class of compounds. The provided synthesis and crystallization protocols offer a

practical starting point for researchers. Further investigation into the specific biological activity

of 8-Bromo-2-methoxyquinoline is warranted to explore its potential in drug discovery and

development. The experimental elucidation of its crystal structure would be a valuable

contribution to the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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